molecular formula C12H16O2 B14696351 Methyl 2-methyl-3-(4-methylphenyl)propanoate

Methyl 2-methyl-3-(4-methylphenyl)propanoate

Cat. No.: B14696351
M. Wt: 192.25 g/mol
InChI Key: JXVCUCUYPLYBJC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4-methylphenyl)propanoate is a branched-chain ester featuring a propanoate backbone substituted with a methyl group at the second carbon and a 4-methylphenyl group at the third carbon. The compound’s lipophilicity and steric hindrance from the methyl groups may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-methyl-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-9-4-6-11(7-5-9)8-10(2)12(13)14-3/h4-7,10H,8H2,1-3H3

InChI Key

JXVCUCUYPLYBJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Esterification of 3-(4-Methylphenyl)-2-Methylpropanoic Acid

This two-step method begins with synthesizing the parent acid, followed by esterification.

Step 1: Synthesis of 3-(4-Methylphenyl)-2-Methylpropanoic Acid
The acid is synthesized via Friedel-Crafts alkylation of p-xylene with methyl acrylate in the presence of $$ \text{AlCl}_3 $$. The reaction proceeds at 80–100°C for 12–18 hours, yielding 65–75% of the β-arylpropanoic acid after aqueous workup.

Step 2: Esterification
The acid reacts with methanol under reflux with catalytic $$ \text{H}2\text{SO}4 $$. Using a Dean-Stark trap to remove water improves yields to 80–85%. The crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg).

Acid Chloride-Mediated Esterification

This route avoids equilibrium limitations by activating the acid as its chloride:

  • Chlorination : 3-(4-Methylphenyl)-2-methylpropanoic acid reacts with thionyl chloride ($$ \text{SOCl}_2 $$) at 60°C for 3 hours, yielding the acid chloride.
  • Methanolysis : The chloride is treated with methanol at 0–5°C, producing the ester in 90–95% yield.

This method offers superior yields but requires stringent moisture control.

Alkylation of β-Keto Esters

Ethyl acetoacetate serves as a versatile precursor:

  • Alkylation : Deprotonation with $$ \text{NaH} $$ in THF enables reaction with 4-methylbenzyl bromide, forming ethyl 2-(4-methylbenzyl)acetoacetate (60–70% yield).
  • Hydrolysis and Decarboxylation : Acidic hydrolysis ($$ \text{HCl} $$, reflux) followed by heating induces decarboxylation, yielding the acid.
  • Esterification : As in Section 2.1.

Malonic Ester Synthesis

Diethyl methylmalonate undergoes sequential alkylation and decarboxylation:

  • Alkylation : Treatment with 4-methylbenzyl bromide in ethanol/$$ \text{NaOEt} $$ introduces the aryl group (55–65% yield).
  • Hydrolysis/Decarboxylation : Basic hydrolysis ($$ \text{NaOH} $$) and heating yield the acid.
  • Esterification : Completed via standard methods.

Comparative Analysis of Methodologies

Parameter Fischer Esterification Acid Chloride β-Keto Ester Alkylation Malonic Ester Synthesis
Typical Yield (%) 75–85 90–95 60–70 55–65
Reaction Steps 2 2 3 3
Purification Complexity Moderate Low High High
Scalability Industrial Pilot-scale Lab-scale Lab-scale

Key trade-offs emerge: Acid chloride methods maximize yield but require specialized equipment, while β-keto ester routes offer modularity at the cost of efficiency.

Industrial-Scale Production Considerations

Continuous flow reactors enhance the acid chloride route’s scalability by minimizing $$ \text{SOCl}_2 $$ handling risks. Automated distillation systems achieve 99.5% purity, meeting pharmaceutical-grade standards. Solvent recovery loops reduce waste in Fischer esterification, aligning with green chemistry principles.

Quality Control and Analytical Verification

  • NMR Spectroscopy :
    • $$ ^1\text{H} \text{NMR} $$: δ 1.2 (d, 3H, α-CH$$3$$), δ 2.3 (s, 3H, Ar-CH$$3$$), δ 3.6 (s, 3H, OCH$$_3$$).
    • $$ ^{13}\text{C} \text{NMR} $$: 172.1 ppm (C=O), 137.8 ppm (ipso-Ar).
  • HPLC : Reverse-phase C18 column (90:10 methanol/water); retention time = 8.2 min.

Emerging Methodologies

Catalytic transfer hydrogenation using $$ \text{Pd/C} $$ enables direct esterification from ketone precursors, bypassing acid intermediates. Photocatalytic C–H activation shows promise for single-step arylpropanoate synthesis but remains experimental.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: 2-methyl-3-(4-methylphenyl)propanoic acid.

    Reduction: 2-methyl-3-(4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methyl-3-(4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-methyl-3-(4-methylphenyl)propanoate with key analogs, emphasizing substituent effects:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
This compound 2-methyl, 4-methylphenyl, methyl ester C₁₃H₁₆O₂ Moderate lipophilicity; potential intermediate N/A
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Ethyl ester, cyano, syn-periplanar conformation C₁₃H₁₃NO₃ Precursor for bioactive propenoates/amides
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate Bromo, methoxy C₁₂H₁₅BrO₃ Reactive bromine for substitution reactions
Methyl 2-acetamido-3-(4-methylphenyl-indolyl)propanoate Indole, acetamido C₂₁H₂₂N₂O₃ Antimycobacterial activity via Pd-catalyzed synthesis
Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Chloro, hydroxy, dimethyl C₁₂H₁₅ClO₃ Enhanced polarity; metabolic stability
Methyl 2-(sulfonylamino)-3-phenylpropanoate Sulfonylamino, phenyl C₁₆H₁₇NO₄S Enzyme inhibition; improved solubility

Key Comparative Analysis

Physical and Chemical Properties
  • Lipophilicity: The methyl and 4-methylphenyl groups in the target compound likely increase lipophilicity compared to analogs with polar groups (e.g., hydroxy in or sulfonylamino in ).

Q & A

Basic Research Question

  • Chromatographic methods : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities like unreacted acid precursors or positional isomers (e.g., 3-(2-methylphenyl)propanoate derivatives) .
  • Reference standards : Compare retention times with certified impurities (e.g., EP-grade propanoic acid derivatives listed in ).
  • Thermogravimetric analysis (TGA) : Assess thermal stability to identify volatile byproducts.

What computational methods are suitable for predicting the reactivity or biological interactions of this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., anti-inflammatory cytokines, as suggested in ). Parameterize force fields (AMBER/CHARMM) for ester bond flexibility.
  • Quantum mechanical calculations : Gaussian 16 can predict electron density maps for reactive sites (e.g., ester hydrolysis susceptibility).
  • MD simulations : Simulate membrane permeability (e.g., with GROMACS) to assess cell-penetrating potential, corroborating experimental cell-based assays .

How can discrepancies in crystallographic data or spectroscopic results be systematically resolved during structure determination?

Advanced Research Question

  • Cross-validation : Compare X-ray data (e.g., ORTEP-3-generated thermal ellipsoids) with NMR-derived dihedral angles. For conflicting NOE signals, re-examine sample purity .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Adjust HKLF 5 format for overlapping reflections .
  • Density functional theory (DFT) : Optimize geometry computationally (B3LYP/6-31G*) and overlay with experimental structures to identify conformational mismatches.

What strategies are recommended for elucidating the metabolic pathways or degradation products of this ester derivative in biological systems?

Advanced Research Question

  • In vitro assays : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS. Track ester hydrolysis to propanoic acid derivatives .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled methyl groups to trace metabolic fate using isotope-ratio mass spectrometry.
  • Degradation studies : Expose to simulated gastric fluid (pH 2) or UV light, followed by HPLC-UV/Vis to identify photolytic or hydrolytic breakdown products .

How can researchers design experiments to evaluate the anti-inflammatory potential of this compound, and what controls are essential?

Advanced Research Question

  • Cell-based assays : Use THP-1 macrophages () stimulated with LPS. Measure IL-6 suppression via ELISA. Include controls:
    • Positive : Dexamethasone (NF-κB inhibitor).
    • Negative : Vehicle (DMSO) and scrambled analogs.
  • Mechanistic studies : Perform Western blotting for NF-κB p65 nuclear translocation. Validate target engagement via siRNA knockdown of candidate receptors .

What advanced techniques are recommended for analyzing chiral purity, given the compound’s stereogenic centers?

Advanced Research Question

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers. Calibrate with enantiopure standards (e.g., ).
  • Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign absolute configuration.
  • X-ray anomalous dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα) to resolve chirality in crystalline phases .

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